4,4'-Methylenebis(2,6-diethylaniline)
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h10-13H,5-9,22-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIVYGKSHSJHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048191 | |
| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |
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| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |
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CAS No. |
13680-35-8 | |
| Record name | 4,4′-Methylenebis[2,6-diethylaniline] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13680-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, 4,4'-methylenebis(2,6-diethyl- | |
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| Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |
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| Record name | 4,4'-methylenebis[2,6-diethylaniline] | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of 4,4 Methylenebis 2,6 Diethylaniline
Established Synthetic Routes and Reaction Mechanisms
The primary and most well-established method for synthesizing 4,4'-Methylenebis(2,6-diethylaniline), also known as MDEA, involves a condensation reaction. This process is a cornerstone of its industrial production, valued for its efficiency and scalability.
The synthesis of 4,4'-Methylenebis(2,6-diethylaniline) is typically achieved through the reaction of 2,6-diethylaniline (B152787) with formaldehyde (B43269). evitachem.com In this reaction, two moles of 2,6-diethylaniline react with one mole of formaldehyde to form the desired product. evitachem.com The fundamental mechanism involves the formation of a methylene (B1212753) bridge (-CH2-) that links the two 2,6-diethylaniline molecules at their para positions, resulting in the final symmetrical diamine structure. evitachem.com
The reaction is generally conducted in an aqueous medium at elevated temperatures, often around 90-100°C, for several hours to ensure complete conversion. google.comgoogle.com A typical procedure involves charging a reaction vessel with water and an acid, followed by the addition of 2,6-diethylaniline. google.comiucr.org The mixture is heated, and then formaldehyde (often in the form of formalin, a 37% aqueous solution) is added dropwise. google.com After the reaction period, the mixture is cooled, and the product is neutralized and isolated. iucr.org
Table 1: Reaction Parameters for the Synthesis of 4,4'-Methylenebis(2,6-diethylaniline)
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | 2,6-Diethylaniline, Formaldehyde (or Paraformaldehyde) | evitachem.comiucr.org |
| Molar Ratio | ~2 moles 2,6-diethylaniline : 1 mole formaldehyde | evitachem.com |
| Catalyst | Hydrochloric Acid | google.comiucr.org |
| Solvent | Water | google.comiucr.org |
| Temperature | 70°C - 100°C | google.com |
| Reaction Time | 2 - 6 hours | google.com |
| Yield | 93-94% | iucr.orgresearchgate.net |
Acidic catalysis is crucial for the efficient synthesis of 4,4'-Methylenebis(2,6-diethylaniline). The reaction is typically carried out in the presence of a strong acid, with hydrochloric acid being a common choice. evitachem.comgoogle.comiucr.org The acid plays a pivotal role in activating the formaldehyde, making it more susceptible to electrophilic attack.
The mechanism proceeds through the protonation of formaldehyde by the acid, which increases its electrophilicity. The electron-rich aromatic ring of 2,6-diethylaniline then attacks the activated formaldehyde, leading to the formation of a 4-amino-3,5-diethylbenzyl alcohol intermediate. This intermediate is then protonated by the acid, followed by the elimination of a water molecule to form a reactive carbocation. This cation is then attacked by a second molecule of 2,6-diethylaniline, leading to the final product after deprotonation. The use of an acid catalyst significantly increases the reaction rate and allows for high yields to be achieved under relatively mild conditions. iucr.org
Advanced Synthetic Approaches and Process Optimization
To meet the demands for higher purity and efficiency, particularly for specialized applications, advanced synthetic methodologies and optimization strategies have been developed.
Obtaining research-grade 4,4'-Methylenebis(2,6-diethylaniline) with high purity requires effective purification and crystallization methods. After the initial synthesis and neutralization, a crude product is obtained which is then subjected to further refinement. google.comiucr.org
A common purification technique involves dissolving the crude product in a suitable solvent such as toluene (B28343) or ethanol. google.com Activated carbon is often added to the solution to decolorize it by adsorbing colored impurities. google.com Following filtration to remove the activated carbon, the purified product is obtained through crystallization. This can be achieved by cooling the solution, which decreases the solubility of the product and causes it to precipitate out as crystals. google.com
For obtaining single crystals suitable for X-ray analysis, specific crystallization techniques are employed. One method involves the slow cooling of a saturated solution of the compound in a dimethyl sulfoxide (B87167) (DMSO)/water mixture. iucr.orgresearchgate.net An alternative method is the slow evaporation of the solvent from a solution of the substance in toluene. iucr.orgresearchgate.net The resulting crystals are then filtered and dried to yield the high-purity material. iucr.org
Table 2: Purification and Crystallization Methods
| Method | Description | Source |
|---|---|---|
| Recrystallization | Dissolving the crude product in a solvent (e.g., toluene, ethanol), treating with activated carbon, filtering, and cooling to induce crystallization. | google.com |
| Slow Cooling | Growing single crystals by slowly cooling a solution of the substance in a DMSO/water mixture from 363 K to 303 K. | iucr.orgresearchgate.net |
| Slow Evaporation | Growing single crystals by allowing the solvent to slowly evaporate from a toluene solution of the compound. | iucr.orgresearchgate.net |
Chemical Reactivity Profiles and Derivative Formation
The chemical reactivity of 4,4'-Methylenebis(2,6-diethylaniline) is largely defined by the presence of its amine (-NH2) functional groups and the electron-rich aromatic rings. evitachem.com These features allow it to participate in a variety of chemical reactions and serve as a building block for the synthesis of more complex molecules.
The amine groups are nucleophilic and can react with a range of electrophiles. This reactivity is fundamental to its primary application as a curing agent for epoxy resins and polyurethanes. iucr.orgchemimpex.comnih.gov The steric hindrance provided by the ethyl groups in the ortho positions influences its reactivity, making it less reactive than unsubstituted or less substituted anilines. iucr.orgnih.gov
The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, in the presence of appropriate catalysts. evitachem.com For instance, a chlorinated derivative, 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA), is synthesized through the chlorination of MDEA. google.com
Furthermore, 4,4'-Methylenebis(2,6-diethylaniline) can be used to synthesize other derivatives, such as Schiff bases. For example, it reacts with o-vanillin in methanol (B129727) to form the corresponding bis-bidentate Schiff base. nih.gov The compound can also be oxidized to form quinone derivatives or reduced to yield corresponding amine derivatives using suitable reagents. evitachem.com
Oxidation Reactions to Quinone Derivatives
The oxidation of 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) and its derivatives can theoretically lead to the formation of quinone-type structures. Due to the presence of the activating amino groups and the methylene bridge, the molecule is susceptible to oxidation. However, detailed studies focusing specifically on the oxidation of MDEA to quinone derivatives are not extensively documented in publicly available literature.
In analogous systems, the oxidation of methylene-bridged aromatic amines can proceed through various pathways, often yielding complex product mixtures. The initial step typically involves the formation of a radical cation at one of the nitrogen atoms. Subsequent reactions can lead to coupling products or, under specific conditions, oxidation of the aromatic ring to a quinone-imine or a fully developed quinone structure. The significant steric hindrance provided by the two ethyl groups at the ortho positions of each aniline (B41778) ring in MDEA would likely influence the regioselectivity of the oxidation and the stability of the resulting products. It is plausible that oxidation could lead to the formation of a quinone methide-type intermediate through a process involving the methylene bridge.
Further research is required to fully elucidate the specific conditions and resulting products of the oxidation of 4,4'-Methylenebis(2,6-diethylaniline) to quinone derivatives.
Reduction Reactions to Amine Derivatives
Reduction reactions of 4,4'-Methylenebis(2,6-diethylaniline) are not a common transformation for this class of compounds. The aromatic amine functionalities are in their reduced state, and further reduction would necessitate harsh conditions that would likely lead to the decomposition of the molecule.
However, reduction reactions are crucial in the synthesis of the precursors to MDEA. For instance, the synthesis of 2,6-diethylaniline often involves the reduction of a corresponding nitro-substituted aromatic compound. Common reduction methods for nitroarenes to arylamines include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, as well as chemical reductions using reagents like iron in acidic media or tin(II) chloride. These methods are highly efficient for the preparation of the aniline precursors required for the subsequent condensation to form MDEA.
It is important to note that once MDEA is synthesized, the focus of its chemical transformations shifts towards reactions involving the amine functionalities or the aromatic rings, rather than reduction.
Electrophilic Substitution Reactions on Aromatic Rings
The aromatic rings of 4,4'-Methylenebis(2,6-diethylaniline) are activated towards electrophilic substitution by the strong electron-donating effect of the amino groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. In the case of MDEA, the two ortho positions on each ring are blocked by ethyl groups, and the para position is occupied by the methylene bridge. This leaves the meta positions as the most likely sites for electrophilic attack.
However, the steric bulk of the ethyl groups can also hinder the approach of electrophiles to the meta positions. The outcome of an electrophilic substitution reaction on MDEA is therefore a balance between the electronic directing effects of the amino groups and the steric hindrance imposed by the ethyl substituents.
While specific studies on a wide range of electrophilic substitutions on MDEA are limited, the principles of these reactions on substituted anilines can be applied. For example, nitration and sulfonation are common electrophilic aromatic substitution reactions.
Nitration: The nitration of anilines typically requires careful control of reaction conditions to avoid oxidation and the formation of multiple nitrated products. The use of a protecting group for the amine, such as acetylation, is a common strategy to moderate the reactivity and improve the selectivity of the nitration.
Sulfonation: Aromatic sulfonation is another key electrophilic substitution reaction. It is typically carried out using concentrated sulfuric acid or oleum. The reaction is reversible, which can be a useful feature in synthetic strategies. wikipedia.org
Due to the steric hindrance in MDEA, forcing conditions might be necessary to achieve electrophilic substitution at the meta positions.
Chlorination and Related Halogenation Methodologies
The chlorination of 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) is a well-documented electrophilic aromatic substitution reaction that leads to the formation of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) (MCDEA). google.comnih.gov This chlorinated derivative is of industrial importance.
The chlorination is typically carried out by treating a solution of MDEA with a chlorinating agent. A common method involves bubbling chlorine gas through a solution of MDEA in a suitable solvent. google.com The reaction conditions, such as temperature, solvent, and the molar ratio of reactants, are crucial for achieving high yields and purity of the desired dichlorinated product.
| Parameter | Conditions | Reference |
| Chlorinating Agent | Chlorine gas | google.com |
| Solvent | Dichloromethane, Chloroform, Dichloroethane, Acetic Acid, Sulfuric Acid | google.com |
| Temperature | 0°C to 70°C | google.com |
| Reaction Time | 10 to 30 hours | google.com |
| Molar Ratio (MDEA:Cl2) | 1.0 : 0.95 to 1.5 | google.com |
The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the chlorine molecule is polarized, and the electrophilic chlorine atom attacks the electron-rich aromatic ring at the position meta to the amino group. The steric hindrance from the ortho-ethyl groups directs the substitution to the less hindered meta position.
Other halogenation reactions, such as bromination, would be expected to proceed in a similar manner, although the specific reaction conditions might vary. The reactivity of the halogen and the nature of the solvent would play a significant role in the outcome of the reaction.
Molecular Structure and Steric Conformation of 4,4 Methylenebis 2,6 Diethylaniline in Relation to Reactivity
Molecular Geometry and Non-Planar Characteristics due to Steric Hindrance
The molecular structure of M-DEA is characterized by a distinct non-planar conformation. iucr.org This arises from the steric hindrance imposed by the bulky ethyl groups positioned at the ortho positions (2 and 6) of the aniline (B41778) rings. These groups physically obstruct free rotation around the chemical bonds, forcing the molecule to adopt a twisted geometry.
Single-crystal X-ray analysis reveals that the two aromatic rings in M-DEA are not in the same plane. iucr.org The dihedral angle, which is the angle between the planes of the two aromatic rings, is a key indicator of this non-planarity. In the case of M-DEA, this angle has been measured to be as large as 64.13(6)°. iucr.org This significant twist is a direct consequence of the steric repulsion between the ethyl substituents on adjacent rings.
Influence of Alkyl Groups (Ethyl) on Steric Hindrance and Amine Nucleophilicity
The ethyl groups at the 2, 6, 2', and 6' positions of M-DEA play a pivotal role in modulating its reactivity. Their primary influence is through steric hindrance, which directly impacts the nucleophilicity of the amine (-NH2) groups. Nucleophilicity, the ability of the amine's lone pair of electrons to attack an electrophilic center, is a key determinant of the reaction rate in processes like epoxy curing and polyurethane formation. iucr.org
The bulky ethyl groups effectively shield the amine groups, making it more difficult for them to approach and react with other molecules. iucr.org This steric shielding reduces the amine's nucleophilicity, thereby slowing down the reaction rate. iucr.org This property is often desirable in industrial applications where a longer pot life or controlled curing process is required.
In the solid state, the orientation of these ethyl groups relative to the phenyl rings can vary. In the unsubstituted M-DEA molecule, the ethyl groups are nearly co-planar with their respective phenyl rings. iucr.org However, one of the ethyl groups has been observed to be disordered, indicating some degree of conformational flexibility even within the crystal lattice. iucr.org
Intermolecular Interactions and Hydrogen Bonding in Crystal Structures
The way M-DEA molecules pack together in a solid crystal is governed by a network of intermolecular interactions. These non-covalent forces, while weaker than the chemical bonds within the molecule, collectively determine the crystal's stability and properties. For M-DEA, these interactions include hydrogen bonds and C-H···π interactions. iucr.orgiucr.org
In the crystal structure of M-DEA, molecules form infinite chains through N-H···N hydrogen bonds. researchgate.net Specifically, the hydrogen atom of an amine group on one molecule interacts with the nitrogen atom of an amine group on an adjacent molecule. iucr.org The distance for this N2···N1 interaction has been measured to be 3.472 (2) Å. researchgate.net
Additionally, C-H···π interactions contribute to the crystal packing. iucr.orgiucr.org In these interactions, a hydrogen atom from an ethyl group or the aromatic ring interacts with the electron cloud of a phenyl ring on a neighboring molecule. These interactions create a herringbone-like arrangement of the molecules. iucr.orgresearchgate.net For instance, interactions have been observed between a phenyl hydrogen and the centroid of an adjacent phenyl ring at a distance of 3.8568 (17) Å. iucr.org The cohesion of the crystal packing is further reinforced by interactions between ethyl group hydrogens and the π-system of the phenyl rings. iucr.org
| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N2—H2A···N1 | 0.88 | 2.63 | 3.327 (2) | 137 |
| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| C7—H7B···Cg2 | 0.99 | 2.83 | 3.579 (2) | 133 |
| C20—H20B···Cg2 | 0.99 | 2.83 | 3.434 (2) | 120 |
Impact of Substituents on Aromatic Ring Twist Angle and Overall Reactivity
The introduction of additional substituents onto the aromatic rings of M-DEA can further influence its molecular geometry and, consequently, its reactivity. iucr.org The nature and position of these substituents can either increase or decrease the steric hindrance and alter the electronic properties of the molecule. nih.govlibretexts.org
For instance, the introduction of a chlorine atom at the 3-position of the aniline rings in a related compound, 4,4'-methylenebis(3-chloro-2,6-diethylaniline), has been shown to affect the twist angle between the aromatic rings. iucr.org In this chlorinated analog, the dihedral angle between the two aromatic parts is smaller [39.59 (8)°] compared to that of M-DEA [64.13 (6)°]. iucr.org This indicates that the presence of the chlorine substituent alters the steric environment, leading to a different preferred conformation.
| Compound | Dihedral Angle between Aromatic Rings (°) |
|---|---|
| 4,4'-Methylenebis(2,6-diethylaniline) | 64.13 (6) |
| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | 39.59 (8) |
Mechanisms of Action As a Curing Agent and Chain Extender in Polymeric Systems
Covalent Bond Formation with Polymer Chains During Curing
The fundamental role of 4,4'-Methylenebis(2,6-diethylaniline) in polymer chemistry is to form strong, stable covalent bonds with polymer chains, thereby transitioning them from a liquid or pliable state to a solid, durable material. The active components of the M-DEA molecule are its two primary amine (-NH₂) groups, which are located on the aniline (B41778) rings. evitachem.com
During the curing process, these amine groups act as reactive sites. In epoxy systems, the amine's nitrogen atom attacks the carbon atom of the epoxide ring. In polyurethane systems, it reacts with the carbon of an isocyanate group. evitachem.comiucr.org This reaction results in the formation of a new covalent bond, integrating the M-DEA molecule directly into the growing polymer backbone. As M-DEA is a diamine, it can react at both ends, effectively linking two separate polymer chains or prepolymers together.
Crosslinking Processes in Epoxy Resins
In epoxy resin formulations, 4,4'-Methylenebis(2,6-diethylaniline) functions as a hardener or curing agent. google.comchemimpex.com The process transforms the relatively low-molecular-weight liquid epoxy resins into a rigid, three-dimensional network. google.com Each of the two primary amine groups on the M-DEA molecule contains two reactive hydrogen atoms. This gives the molecule a functionality of four, meaning each M-DEA molecule can react with up to four epoxide groups.
The crosslinking mechanism involves the following key steps:
Initial Reaction: A primary amine group reacts with an epoxide group, opening the ring and forming a secondary amine and a hydroxyl group.
Further Reaction: The newly formed secondary amine can then react with another epoxide group.
Network Formation: Since M-DEA possesses two primary amine groups, this process occurs at both ends of the molecule, enabling it to connect multiple epoxy resin chains. This extensive reaction creates a dense, cross-linked network, which is responsible for the final mechanical strength and thermal stability of the cured epoxy material. chemimpex.com
Chain Extension Mechanisms in Polyurethane Systems
Within polyurethane (PU) systems, 4,4'-Methylenebis(2,6-diethylaniline) serves as a chain extender, a crucial component for building high-molecular-weight polymers and achieving desired physical properties. evitachem.comchemyr.com Polyurethanes are typically synthesized from prepolymers, which are molecules of moderate length with reactive isocyanate (-NCO) groups at their ends.
The chain extension process with M-DEA proceeds as follows:
The highly reactive amine groups of M-DEA readily attack the terminal isocyanate groups of the polyurethane prepolymers.
Because M-DEA has two such amine groups, a single molecule can link two prepolymer chains together.
This mechanism is fundamental to the production of many high-performance polyurethane materials, including cast elastomers, coatings, and reaction injection molding (RIM) products. chemyr.comsymbchem.com The incorporation of M-DEA significantly enhances properties such as hardness, tear strength, and thermal resistance. symbchem.comgantrade.com
Nucleophilic Addition Reactions with Epoxide Groups
The curing of epoxy resins with 4,4'-Methylenebis(2,6-diethylaniline) is chemically classified as a series of nucleophilic addition reactions. The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. The target of this nucleophilic attack is the electrophilic carbon atom within the strained three-membered epoxide ring (also known as an oxirane). masterorganicchemistry.comlibretexts.org
The reaction mechanism is analogous to an SN2 reaction. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The nucleophilic nitrogen attacks a carbon atom of the epoxide from the backside, causing the carbon-oxygen bond to break and the ring to open. libretexts.org This process forms a new carbon-nitrogen covalent bond. The oxygen from the epoxide is converted into an alkoxide, which is subsequently protonated (often by another amine hydrogen or during a workup step) to form a stable hydroxyl (-OH) group. masterorganicchemistry.com This reaction occurs without the need for a catalyst, driven by the high ring strain of the epoxide. masterorganicchemistry.com Because M-DEA is a tetra-functional crosslinker with respect to epoxides, this nucleophilic addition occurs repeatedly, building the rigid polymer network.
Influence on Network Formation, Crosslink Density, and Brittleness Balance
The molecular architecture of 4,4'-Methylenebis(2,6-diethylaniline) has a profound influence on the structure and properties of the final polymer network. materialsdesign.comvot.pl The presence of bulky ethyl groups in the ortho position to the amines provides significant steric hindrance, which moderates the reactivity of the amine groups. iucr.org This reduced reactivity, compared to unsubstituted aromatic diamines like 4,4'-methylenedianiline (B154101) (MDA), provides a longer processing window (pot life), which is often a practical advantage in industrial applications. iucr.orggoogle.com
The key influences of M-DEA on the polymer network are summarized below:
| Feature | Influence on Polymer Network |
| High Functionality | With four reactive sites, M-DEA promotes the formation of a polymer with a high crosslink density. |
| Crosslink Density | A higher crosslink density generally results in a material with increased rigidity, superior thermal stability, and enhanced resistance to chemical attack. chemimpex.comresearchgate.net |
| Brittleness Balance | While high crosslink density can lead to brittleness, the structure of M-DEA helps to mitigate this. researchgate.net The flexible methylene (B1212753) bridge and the bulky aromatic groups are thought to introduce a degree of toughness, preventing the network from becoming overly brittle. |
| Network Uniformity | The controlled reactivity of M-DEA facilitates a more ordered and uniform network formation, which is critical for achieving predictable and reliable mechanical performance in the final product. |
Ultimately, the use of M-DEA allows for the engineering of robust polymer networks where properties like stiffness and thermal resistance are balanced with practical toughness. dtic.mil
Polymerization Kinetics and Reaction Dynamics of 4,4 Methylenebis 2,6 Diethylaniline Systems
Reaction Rate Determination and Kinetic Modeling in Curing Processes
The determination of reaction rates and the development of kinetic models are essential for understanding and controlling the curing process of thermosetting systems involving 4,4'-Methylenebis(2,6-diethylaniline) (MDEA). The curing reaction of an epoxy resin with an amine hardener like MDEA is a heteropolymerization process where the amine's reactive groups copolymerize with the epoxy groups to form a cross-linked network. google.com
The primary method for studying these kinetics is Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing reaction. researchgate.net Non-isothermal DSC experiments, conducted at several different heating rates, are commonly employed. semanticscholar.org The data from these scans allow for the determination of key kinetic parameters.
Isoconversional methods are frequently used to analyze the non-isothermal DSC data. These models can calculate the activation energy (Ea) of the reaction without pre-assuming a specific reaction model. Prominent isoconversional methods include:
Kissinger Method: Relates the peak temperature of the exotherm to the heating rate. semanticscholar.org
Flynn-Wall-Ozawa (F-W-O) Method: Uses the temperature at specific degrees of conversion for different heating rates. semanticscholar.org
Friedman Method: An instantaneous rate method that provides a more direct evaluation of activation energy as a function of conversion. semanticscholar.org
Once the activation energy is determined, other kinetic parameters such as the reaction order (n) can be calculated using equations like the Crane equation. semanticscholar.org These parameters are vital for creating a comprehensive kinetic model that can predict the curing behavior under various conditions.
The inherent reactivity of MDEA is lower than that of non-sterically hindered aromatic amines like 4,4'-methylenedianiline (B154101) (MDA). nih.gov This reduced activity is a direct result of the steric hindrance from the ortho-diethyl groups, which makes it more difficult for the amine hydrogens to access and react with the epoxy rings. A practical measure of this reactivity is the pot life, which is the time it takes for a mixed resin system to become unpourable. As shown in the table below, MDEA-based systems exhibit a significantly longer pot life and a lower peak exotherm compared to systems cured with MDA or meta-phenylenediamine, indicating a slower, more controllable reaction rate. google.com
Table 1: Comparative Pot Life and Peak Exotherm of Epoxy Curing Agents
An interactive table comparing the pot life and peak exothermic values for different curing agents when mixed with a standard epoxy resin.
| Curing Agent | Pot Life (minutes) | Peak Exotherm (°C) |
| 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | >60 | 102 |
| 4,4'-Methylenedianiline (MDA) | 25 | 127 |
| meta-Phenylenediamine (m-PDA) | 14 | 146 |
| Data sourced from patent information describing tests on epoxy resin blends. google.com |
Influence of Curing Conditions on Polymerization (e.g., Temperature, Time)
The conditions under which polymerization occurs, particularly temperature and time, have a profound influence on the kinetics of MDEA-cured systems and the ultimate properties of the resulting thermoset material. nih.gov The curing temperature for MDEA-based epoxy systems typically ranges from 60°C to 200°C. google.com
Increasing the cure temperature significantly accelerates the reaction rate between the amine groups of MDEA and the epoxy groups of the resin. researchgate.net This acceleration leads to a shorter time to reach both gelation and full cure. mdpi.com For instance, studies on similar liquid aromatic diamine systems show a marked increase in the rate of reaction (dx/dt) when the curing temperature is raised from 120°C to 150°C. researchgate.net
The selection of a specific curing temperature and subsequent post-curing cycles is a critical optimization process. Research on related epoxy-amine systems demonstrates that while higher initial curing temperatures (e.g., 80°C vs. 70°C) can enhance cross-linking and improve properties like flexural strength, a multi-stage approach involving a moderate initial cure followed by a higher temperature post-cure can yield the most balanced performance. mdpi.com Post-curing at temperatures like 125°C or 150°C allows for the completion of the reaction and the formation of a more homogeneous and robust polymer network, which can improve both strength and toughness. mdpi.com
The duration of the cure is also critical. Insufficient time at the selected temperature will result in an incomplete reaction, leading to a low degree of conversion and inferior mechanical and thermal properties. Conversely, extended curing times beyond what is necessary offer diminishing returns and are inefficient from a manufacturing perspective. nih.gov Therefore, the curing schedule, comprising specific temperatures and durations, must be carefully designed based on kinetic studies to achieve the desired material performance. mdpi.com
Table 2: Example of Curing and Post-Curing Temperature Profiles for Epoxy-Amine Systems
An interactive table illustrating how different temperature stages can be applied to optimize the properties of thermoset resins.
| Stage | Curing Temperature | Post-Curing Temperature | Objective |
| Profile A | 70°C | 125°C | Baseline properties |
| Profile B | 80°C | 150°C | Enhanced cross-linking and toughness |
| Profile C | 90°C | 150°C | Maximized flexural strength |
| Data adapted from research on the optimization of partially bio-based epoxy resins. mdpi.com |
Gelation Time and Vitrification Phenomena in Thermosetting Systems
In the curing of thermosetting systems with MDEA, two critical phenomena dictate the transformation from a liquid resin to a solid material: gelation and vitrification.
Gelation is the point during the reaction at which a continuous, cross-linked polymer network is formed throughout the material. At the gel point, the viscosity of the system becomes effectively infinite, and it transitions from a liquid to a solid-like gel. The time required to reach this point is known as the gelation time. A longer gelation time is often highly desirable in manufacturing processes like casting or Resin Transfer Molding (RTM), as it provides a larger processing window for mold filling and fiber impregnation. nih.goviucr.org Due to its sterically hindered structure and consequently lower reactivity, MDEA provides a significantly longer gelation time compared to more reactive amines. nih.govgoogle.com This extended pot life is a key advantage of using MDEA as a curing agent. google.com
Vitrification is the process whereby the reacting thermoset transforms into a glassy solid. This occurs when the glass transition temperature (Tg) of the progressively cross-linking network rises to meet the temperature of the cure. As the system vitrifies, molecular mobility is severely restricted, and the reaction rate slows dramatically, effectively stopping if the cure temperature is well below the ultimate Tg of the fully cured network. mdpi.com Elasticity in the final epoxy resin is not only related to the cross-linking density but also to this vitrification phenomenon. mdpi.com If the system vitrifies before the chemical reaction has reached completion, a subsequent post-curing step at a higher temperature is necessary to devitrify the material, restore molecular mobility, and drive the reaction to completion to achieve optimal properties. mdpi.com
Co-Hardening Effects and Optimization of Curing Kinetics with Other Curing Agents
To achieve a specific balance of properties and processing characteristics, 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) can be used in conjunction with other curing agents. This practice, known as co-hardening, allows for the fine-tuning of curing kinetics and the final morphology of the polymer network.
A common approach involves blending MDEA with other diamines that possess different reactivity and solubility characteristics. For example, MDEA can be blended with 4,4′-diaminodiphenylsulfone (DDS). nih.govresearchgate.net MDEA is known for its lower reactivity, which provides a long pot life. nih.gov In contrast, other amines might offer higher thermal stability or different mechanical properties in the cured state.
The optimization of curing kinetics through co-hardening is particularly relevant in complex formulations, such as those modified with thermoplastics. In a system containing an epoxy resin and a thermoplastic modifier like poly(vinyl methyl ether) (PVME), the choice of co-hardeners can control the phase separation process. By using a blend of a PVME-soluble diamine (like MDEA) and a PVME-insoluble diamine (like DDS), formulators can manipulate the size and distribution of the thermoplastic domains within the epoxy matrix. researchgate.net Adjusting the ratio of MDEA to DDS allows for precise control over the curing process and the resulting material's microstructure, thereby optimizing its mechanical performance. researchgate.net
Impact of Additives and Modifiers (e.g., Thermoplastics) on Curing Kinetics and Phase Behavior
Additives and modifiers are frequently incorporated into MDEA-cured epoxy systems to enhance specific properties, most notably toughness. Thermoplastics are a common class of such modifiers. However, their inclusion can significantly impact both the curing kinetics and the phase behavior of the system.
One well-studied example is the modification of epoxy-diamine systems with poly(ether imide) (PEI). When PEI is added to a system cured with an MDEA-type aromatic diamine, it can have a retarding effect on the curing reaction. researchgate.net This retardation is observable as a slight reduction in the total heat of reaction (ΔHT) measured by DSC. researchgate.net The presence of the thermoplastic can interfere with the mobility of the reacting species or interact with the epoxy-amine reaction mechanism itself. researchgate.net
The kinetic profile, showing the rate of reaction (dx/dt) versus time or conversion, is altered by the concentration of the thermoplastic modifier. researchgate.net As the weight percentage of PEI increases, the time to reach the peak reaction rate may be delayed, especially at lower curing temperatures. researchgate.net
Furthermore, the interplay between curing kinetics and phase behavior is critical. For a thermoplastic to be an effective toughening agent, it must first dissolve in the liquid resin and then phase-separate out into a distinct morphology as the curing progresses. The timing of this phase separation relative to the gelation and vitrification of the epoxy matrix is crucial. The curing kinetics, influenced by the MDEA hardener and the thermoplastic modifier, dictate this timing and, consequently, the final morphology (e.g., nodular domains, co-continuous structures) and the mechanical properties of the toughened material. researchgate.net
Structure Property Relationships and Performance Characteristics in Cured Polymer Systems
Enhancement of Mechanical Properties and Material Performance
The incorporation of MDEA into epoxy systems leads to materials with a balanced profile of stiffness and strength. The rigid aromatic structure of MDEA contributes to a high modulus, while the ethyl groups are suggested to improve toughness compared to unsubstituted analogs like 4,4'-methylenedianiline (B154101) (MDA). Research on epoxy systems has quantified these improvements, demonstrating the superior performance of MDEA-cured resins. For instance, an RTM6-based epoxy cured with MDEA exhibits a significant compressive modulus and yield strength, indicating its suitability for high-performance composite applications.
| Property | Value | Notes |
|---|---|---|
| Compressive Modulus (MPa) | 3096 ± 47 | Provides a balance of stiffness and strength. |
| Yield Strength (MPa) | 136 ± 6.21 | |
| Poisson's Ratio | 0.32 ± 0.126 |
The unique molecular structure of MDEA is credited with enhancing the adhesion and durability of the polymers it is used in. chemimpex.com Its application as a curing agent in coatings and adhesives is valued for these properties, which are critical in demanding sectors such as the automotive, aerospace, and construction industries. chemimpex.com The cross-linking facilitated by MDEA results in materials with superior resistance to chemical attack and environmental degradation, thereby improving long-term durability. chemimpex.com
Improvement of Thermal Stability and High-Temperature Performance
A key advantage of using MDEA as a curing agent is the significant enhancement of thermal stability in the resulting polymers. evitachem.com The aromatic rings within the MDEA structure impart high thermal resistance, allowing the cured material to maintain its structural integrity at elevated temperatures. This is reflected in a high glass transition temperature (Tg) and decomposition temperature. When compared to other amine curing agents, MDEA demonstrates superior thermal performance. For example, epoxies cured with MDEA show a higher Tg than those cured with MDA, indicating a better retention of mechanical properties at high temperatures.
| Curing Agent | Decomposition Temp. (°C) | Tg of Cured Epoxy (°C) | Key Insight |
|---|---|---|---|
| MDEA | >500 | 170–180 | Ethyl groups improve toughness. |
| 4,4'-Methylenebis(2,6-dimethylaniline) | >500 | 190–200 | Methyl groups increase Tg vs. MDEA. |
| MDA | ~300 | 150–160 | Results in a high crosslink density but the material can be brittle. |
Morphological Studies of Polymer Blends and Reaction-Induced Phase Separation
In multicomponent polymer systems, such as blends of thermosets with thermoplastics, MDEA plays a role in the development of the final material morphology. The curing process can initiate a phenomenon known as reaction-induced phase separation (RIPS). conicet.gov.arnih.gov This process occurs when a modifier, initially dissolved in the monomer mixture, separates into a distinct phase as the molecular weight of the thermosetting resin increases during curing. conicet.gov.ar
The final morphology of the blend—whether it consists of dispersed particles, co-continuous phases, or other structures—is determined by a complex interplay between thermodynamics and the kinetics of the curing reaction. cnrs.fr The reactivity of the curing agent, such as MDEA or its derivatives, influences the rate of network formation and gelation, which in turn affects the timeframe available for phase separation to occur. conicet.gov.arcnrs.fr
Studies on epoxy systems modified with thermoplastics like poly(ether imide) (PEI) and polysulfone (PSF) and cured with an MDEA derivative, 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA), show that the phase separation process can be controlled to generate different morphologies. conicet.gov.ar By designing specific cure cycles based on conversion-composition phase diagrams, it is possible to tailor the multiphase structure of the material to achieve desired performance characteristics, such as improved toughness, without compromising high-temperature properties. conicet.gov.arnih.gov The viscoelastic effects during phase separation, influenced by the large difference in molecular weight between the blend components, are also critical in determining the final domain parameters and properties of the blend. rsc.org
Toxicological and Biochemical Research Perspectives on 4,4 Methylenebis 2,6 Diethylaniline and Analogs
Mechanisms of Hemoglobin Binding and Adduct Formation
Research into the interaction of 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) with hemoglobin (Hb) reveals that its binding pattern is influenced by its molecular structure, particularly the presence of ortho-diethyl substituents. Studies in female Wistar rats dosed with various bicyclic aromatic amines demonstrated that MDEA binds to hemoglobin exclusively as the parent diamine. acs.orgacs.org This is in contrast to less sterically hindered diamines like 4,4'-methylenedianiline (B154101) (MDA), which bind to hemoglobin both as the diamine and as the monoacetyl-diamine. acs.orgacs.org
The formation of hemoglobin adducts is considered an indicator of the in vivo bioavailability of N-hydroxyarylamines, which are putative genotoxic intermediates. acs.org The mechanism of binding is thought to involve the metabolic N-oxidation of the aromatic amine to a hydroxylamine, which can then react with nucleophilic sites in hemoglobin. However, the presence of two bulky ethyl groups in the ortho positions to the amino groups in MDEA appears to significantly hinder this metabolic activation. This steric hindrance drastically reduces the formation of hemoglobin adducts compared to analogs with smaller or no ortho substituents. acs.orgacs.org For instance, 4,4'-Methylenebis(2,6-dichloroaniline) did not show any binding to hemoglobin, highlighting the profound impact of ortho substituents on this biological interaction. acs.orgacs.org
Table 1: Hemoglobin Binding of Selected Diamines in Rats
| Compound | Binding Form to Hemoglobin |
|---|---|
| 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | Diamine only |
| 4,4'-Methylenebis(2,6-dimethylaniline) | Diamine only |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Diamine only |
| 4,4'-Methylenedianiline (MDA) | Diamine and Monoacetyl-diamine |
| 4,4'-Oxydianiline (ODA) | Diamine and Monoacetyl-diamine |
| 4,4'-Thiodianiline (TDA) | Diamine and Monoacetyl-diamine |
| 4,4'-Methylenebis(2,6-dichloroaniline) | No binding detected |
Investigations into DNA Binding and Genotoxicity Potential
The genotoxic potential of aromatic amines is closely linked to their ability to form covalent adducts with DNA, a process often initiated by metabolic activation. For 4,4'-Methylenebis(2,6-diethylaniline) and its analogs, research suggests a complex relationship between in vitro mutagenicity assays and in vivo DNA binding.
A study on the closely related compound 4,4'-methylene-bis-(2-ethyl-6-methylaniline) (MMEA) found no genotoxicity in several short-term test systems, including the Salmonella/microsome assay. nih.gov However, in vivo studies in rats revealed that MMEA produced DNA adducts in the liver at levels comparable to those of moderately strong genotoxic carcinogens. nih.gov This discrepancy suggests that standard in vitro test systems may not be adequate for detecting the genotoxicity of certain ortho-substituted aromatic amines. nih.gov It is hypothesized that the steric hindrance from the ortho substituents may influence the metabolic pathways in a way that is not fully replicated in in vitro systems. nih.gov
In the case of the more studied analog, 4,4'-methylenebis(2-chloroaniline) (MOCA), metabolic activation to N-hydroxy-MOCA is a critical step leading to DNA adduct formation. nih.gov In vitro and in vivo studies have identified the major DNA adducts as N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol and N-(deoxyadenosin-8-yl)-4-amino-3-chlorotoluene. nih.govnih.gov These findings indicate a cleavage of the methylene (B1212753) bridge, leading to the formation of single arylamine ring adducts. nih.gov This selective reaction with DNA-adenine suggests a substitution mechanism involving an intermediate with significant SN1 character. nih.gov While direct studies on the specific DNA adducts of 4,4'-Methylenebis(2,6-diethylaniline) are not as prevalent, the data from MMEA and MOCA provide a framework for understanding its potential genotoxic mechanisms.
Influence of Ortho Substituents on Biological Activity and Potential for Mutagenicity
The substitution pattern on the aromatic rings of methylenebis(aniline) analogs, particularly at the ortho positions, plays a crucial role in modulating their biological activity and mutagenic potential. The presence of bulky alkyl groups, such as the diethyl substituents in 4,4'-Methylenebis(2,6-diethylaniline), is generally associated with a reduction or elimination of mutagenicity. nih.gov
This protective effect is attributed to steric hindrance, where the ortho substituents physically obstruct the enzymatic N-oxidation of the amino group. nih.gov N-oxidation is a critical metabolic activation step required to form the reactive electrophilic intermediates that can bind to DNA and initiate mutagenic events. acs.org By impeding this process, the formation of putative genotoxic N-hydroxyarylamines is inhibited. acs.org
Research on a series of ortho-alkyl-substituted 4-aminobiphenyls demonstrated that as the steric demand of the substituent increases (from ethyl to tert-butyl), the mutagenicity decreases. nih.gov Notably, in bis-ortho-disubstituted compounds like 3,5-diethyl-4-aminobiphenyl, the introduction of two ethyl groups was sufficient to render the species non-mutagenic in Salmonella typhimurium strains TA98 and TA100. nih.gov This provides strong evidence that the 2,6-diethyl substitution in each ring of 4,4'-Methylenebis(2,6-diethylaniline) would significantly decrease its potential for mutagenicity compared to its unsubstituted counterpart, 4,4'-methylenedianiline (MDA).
Table 2: Effect of Ortho-Alkylation on Mutagenicity of 4-Aminobiphenyl Derivatives
| Compound | Ortho Substituents | Observed Mutagenicity |
|---|---|---|
| 4-Aminobiphenyl (Parent Compound) | None | Mutagenic |
| 3-Ethyl-4-aminobiphenyl | One Ethyl Group | Reduced Mutagenicity |
| 3-tert-Butyl-4-aminobiphenyl | One tert-Butyl Group | Strong Decrease in Mutagenicity |
| 3,5-Diethyl-4-aminobiphenyl | Two Ethyl Groups | Non-mutagenic |
Source: nih.gov
Comparative Toxicological Assessment with Related Diamines
A comparative toxicological assessment of 4,4'-Methylenebis(2,6-diethylaniline) with its more widely studied and industrially significant analogs, 4,4'-methylenedianiline (MDA) and 4,4'-methylene-bis-2-chloroaniline (MOCA), reveals significant differences in their biological activities, largely attributable to the ortho substituents.
Both MDA and MOCA are recognized as bacterial mutagens and have shown positive results in various genotoxicity assays. nih.gov In animal studies, MDA has been shown to induce thyroid and liver neoplasms, while MOCA has resulted in tumors of the liver, mammary gland, and bladder. nih.gov In contrast, as discussed in the previous section, the ortho-diethyl substitution in MDEA is expected to significantly reduce its mutagenic and, by extension, carcinogenic potential due to steric hindrance of metabolic activation. nih.gov
This difference is also reflected in hemoglobin binding studies. While MDEA, MOCA, and 4,4'-methylenebis(2,6-dimethylaniline) bind to hemoglobin only as the parent diamine, the less sterically hindered MDA binds as both the diamine and its monoacetylated form. acs.orgacs.org The extent of hemoglobin adduct formation is also drastically reduced in MDEA compared to MDA, indicating lower in vivo availability of reactive metabolites. acs.org
While MMEA, a close analog to MDEA, did not show genotoxicity in some in vitro tests where MOCA was moderately genotoxic, both compounds were found to form DNA adducts in the livers of rats. nih.gov This underscores the importance of in vivo data for a comprehensive toxicological comparison and suggests that while ortho-alkylation reduces the mutagenic potential, it may not completely eliminate the capacity for DNA binding.
Table 3: Comparative Toxicological Profile of MDEA and Related Diamines
| Feature | 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | 4,4'-Methylenebis(2-chloroaniline) (MOCA) | 4,4'-Methylenedianiline (MDA) |
|---|---|---|---|
| Ortho Substituents | Two ethyl groups per ring | One chloro group per ring | None |
| In Vitro Mutagenicity | Expected to be low/non-mutagenic nih.gov | Moderately genotoxic nih.gov | Mutagenic nih.gov |
| In Vivo DNA Adducts | Likely forms adducts (based on MMEA data) nih.gov | Forms adducts in liver, lung, and urothelial cells nih.govnih.govcdc.gov | Forms adducts in liver acs.org |
| Hemoglobin Binding Form | Diamine only acs.orgacs.org | Diamine only acs.orgacs.org | Diamine and Monoacetyl-diamine acs.orgacs.org |
| Carcinogenicity in Animals | Data not available | Induces tumors in liver, lung, mammary gland, and bladder nih.gov | Induces thyroid and liver tumors nih.gov |
Environmental Fate and Ecotoxicological Investigations
Information on the specific environmental fate and ecotoxicology of 4,4'-Methylenebis(2,6-diethylaniline) is limited. However, its physicochemical properties and data from related aromatic amines can provide some insights into its expected environmental behavior. With a low water solubility and a relatively high octanol-water partition coefficient, MDEA is likely to adsorb to soil and sediment if released into the environment, and it is not expected to be mobile in soil. thermofisher.com
For the related compound 4,4'-methylenedianiline (MDA), studies have shown a varied picture regarding biodegradation. nih.gov In some tests, MDA is not readily biodegradable, while in others, particularly with adapted inoculum, it is. nih.gov In soil, MDA undergoes rapid initial mineralization, which slows down due to competitive chemical absorption. nih.gov Given the increased steric hindrance and stability of MDEA, its rate of biodegradation might be slower than that of MDA.
Ecotoxicological data from a report for a substance with a similar chemical structure suggests moderate environmental hazard. regulations.gov Estimated acute toxicity values for fish, aquatic invertebrates, and algae were 25 mg/L, 4.6 mg/L, and 20 mg/L, respectively. regulations.gov Chronic toxicity values were estimated to be 2.5 mg/L for fish, 0.46 mg/L for aquatic invertebrates, and 5 mg/L for algae. regulations.gov These values lead to an acute concentration of concern of 0.92 mg/L and a chronic concentration of concern of 0.46 mg/L. regulations.gov
Table 4: Estimated Ecotoxicity of a Structurally Similar Compound
| Organism Group | Endpoint | Estimated Value (mg/L) |
|---|---|---|
| Fish | Acute Toxicity | 25 |
| Chronic Toxicity | 2.5 | |
| Aquatic Invertebrates | Acute Toxicity | 4.6 |
| Chronic Toxicity | 0.46 | |
| Algae | Acute Toxicity | 20 |
| Chronic Toxicity | 5 |
Source: regulations.gov
Advanced Analytical Techniques in 4,4 Methylenebis 2,6 Diethylaniline Research
Spectroscopic Methods for Structural Elucidation (e.g., ¹H NMR, Single-Crystal X-ray Analysis)
Spectroscopic techniques are paramount for confirming the molecular structure and stereochemistry of 4,4'-Methylenebis(2,6-diethylaniline).
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is used to determine the chemical environment of the hydrogen atoms within the molecule. The spectrum provides definitive information on the arrangement of the aromatic and aliphatic protons. A study reported the ¹H NMR spectral data in DMSO-d6, which confirms the expected molecular structure. iucr.org
| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Assignment | Coupling Constant (J) Hz |
| 6.64 | s | 4H | Aromatic (Ar-H) | - |
| 4.29 | s | 4H | Amine (NH₂) | - |
| 3.56 | s | 2H | Methylene (B1212753) bridge (Ar-CH₂-Ar) | - |
| 2.42 | q | 8H | Ethyl (CH₂) | 7.5 |
| 1.09 | t | 12H | Ethyl (CH₃) | 7.5 |
s = singlet, q = quartet, t = triplet. Data recorded in DMSO-d6 at 600 MHz. iucr.org
| Crystallographic Parameter | Value |
| Chemical Formula | C₂₁H₃₀N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3293 (3) |
| b (Å) | 14.5085 (5) |
| c (Å) | 13.0483 (4) |
| β (°) | 99.433 (1) |
| Volume (ų) | 1928.01 (10) |
| Dihedral Angle between Aromatic Rings (°) | 64.13 (6) |
Data from single-crystal X-ray diffraction analysis. iucr.orgiucr.org
Application of PFB for Surface Chemistry Analysis of Amine Groups
Pentafluorobenzaldehyde (PFB) is a highly reactive derivatizing agent used for the analysis of primary amine groups. While specific studies detailing the use of PFB for the surface analysis of 4,4'-Methylenebis(2,6-diethylaniline) are not prevalent, the underlying chemistry is well-established for analyzing aromatic amines.
The methodology involves the reaction of PFB with the primary amine functionalities (-NH₂) present on the surface of a material. The aldehyde group of PFB reacts with the amine to form a Schiff base (imine). This process tags the amine sites with a pentafluorophenyl group, which has several analytical advantages:
High Sensitivity: The fluorine atoms are strongly electronegative, making the derivative highly responsive in specific detectors, such as an electron capture detector (ECD) in gas chromatography.
Mass Spectrometry Signature: The fluorine atoms provide a distinct isotopic pattern and mass fragment in mass spectrometry, facilitating identification and quantification.
This technique is particularly useful in surface science, where it can be combined with X-ray Photoelectron Spectroscopy (XPS) to quantify the number of reactive amine groups on a polymer surface. The high fluorine content of the PFB tag provides a strong and easily quantifiable F 1s signal in the XPS spectrum, which directly correlates to the surface amine concentration. This approach could be effectively applied to study the surface of materials cured with 4,4'-Methylenebis(2,6-diethylaniline), for instance, to assess surface degradation or to prepare the surface for further functionalization.
Chromatographic (e.g., HPLC, GC/MS) Methods for Detection and Quantification
Chromatographic methods are essential for separating 4,4'-Methylenebis(2,6-diethylaniline) from complex mixtures and for determining its purity and concentration.
High-Performance Liquid Chromatography (HPLC) is a standard method for the quality control and assay of 4,4'-Methylenebis(2,6-diethylaniline). cookechem.comcalpaclab.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The compound is separated from impurities, and its concentration is determined using a UV detector, as the aromatic rings absorb ultraviolet light. This method is crucial for ensuring the purity of the compound, which is critical for its performance as a polymer curing agent. calpaclab.com
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for the detection and quantification of volatile and semi-volatile compounds. For aromatic amines like 4,4'-Methylenebis(2,6-diethylaniline), derivatization is often required to increase volatility and improve chromatographic performance. nih.govnih.gov A common procedure involves derivatizing the amine groups with reagents like heptafluorobutyric anhydride (B1165640) (HFBA). nih.govoup.com The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer. nih.govoup.comacs.org The mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for unambiguous identification, while the chromatographic peak area allows for precise quantification. nih.gov
| Technique | Typical Parameters | Application |
| HPLC | Column: C18 reverse-phase. nih.govMobile Phase: Acetonitrile/water gradient with an acid modifier (e.g., formic or phosphoric acid). sielc.comDetection: UV Diode-Array Detector (DAD). nih.gov | Purity assessment, quantification in raw material and formulations. calpaclab.comsigmaaldrich.com |
| GC/MS | Derivatization: Often required (e.g., with HFBA or PFP). nih.govnih.govColumn: Non-polar capillary column (e.g., DB-5MS). oup.comDetection: Mass Spectrometer (Electron Impact ionization, Selected Ion Monitoring mode). nih.govoup.com | Trace-level detection, identification in complex matrices, quantification of impurities. acs.org |
Differential Scanning Calorimetry (DSC) for Curing Kinetics and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the curing process of thermosetting resins, such as epoxies, with amine hardeners like 4,4'-Methylenebis(2,6-diethylaniline). researchgate.netnetzsch.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time. tainstruments.com
When an uncured mixture of epoxy resin and 4,4'-Methylenebis(2,6-diethylaniline) is heated in a DSC instrument, several key thermal events are observed:
Glass Transition Temperature (Tg): An endothermic stepwise change in the heat flow indicates the glass transition of the uncured mixture. researchgate.net
Curing Exotherm: A large exothermic peak appears as the temperature increases, corresponding to the heat released during the cross-linking reaction between the epoxy groups and the amine groups. researchgate.netyoutube.com The area under this peak is the total heat of cure (ΔH_cure), which is proportional to the extent of the reaction. researchgate.net
Post-Curing Tg: After the curing process, a second scan of the sample will show a new, higher Tg, reflecting the formation of a rigid, cross-linked polymer network. researchgate.netyoutube.com
By analyzing these thermal events, DSC provides critical data on curing kinetics and thermal properties. scielo.br The degree of cure can be calculated by comparing the residual heat of reaction in a partially cured sample to the total heat of reaction of an uncured sample. tainstruments.com Isothermal DSC experiments, where the sample is held at a constant temperature, can be used to study the rate of the curing reaction and develop kinetic models. scielo.br This information is vital for optimizing industrial curing cycles and ensuring the final material achieves the desired mechanical and thermal properties. youtube.com
| DSC Parameter | Information Obtained | Typical Observation for Epoxy-Amine System |
| Glass Transition (Tg) | Measures the transition from a glassy to a rubbery state. | Low Tg for uncured resin; significantly higher Tg for the fully cured polymer. researchgate.net |
| Cure Exotherm (Peak) | Indicates the temperature range and rate of the curing reaction. | A broad exothermic peak during the first heating scan. researchgate.net |
| Heat of Cure (ΔH) | The total energy released during the reaction. | Integrated area of the exotherm peak, used to calculate the degree of cure. tainstruments.comlinseis.com |
| Onset Temperature | The temperature at which the curing reaction begins. | The start of the deviation from the baseline before the exothermic peak. researchgate.net |
Emerging Research Directions and Advanced Applications of 4,4 Methylenebis 2,6 Diethylaniline
Role as Building Blocks for Sterically Demanding Ligands in Catalysis
A significant area of interest for 4,4'-Methylenebis(2,6-diethylaniline) is its use as a foundational molecule, or building block, for creating sterically demanding ligands for catalysis. chalcogen.ronih.govosti.gov The reactivity of amines is largely governed by their nucleophilicity and molecular geometry. osti.gov In catalysis, the shape and size of a ligand can be crucial in controlling the access of reactants to a metal center, thereby influencing the selectivity and efficiency of a catalytic reaction.
The key feature of MDEA is the presence of sterically bulky diethyl groups in the ortho-positions to the amine groups. osti.gov This structural element provides significant steric hindrance around the nitrogen atoms. This hindrance is a desirable trait in ligand synthesis as it allows for the creation of well-defined, sterically encumbered coordination environments. Such environments are critical for stabilizing reactive metal centers and directing the outcome of catalytic transformations.
Research has focused on synthesizing and characterizing MDEA and its derivatives to understand how their structure influences their properties. chalcogen.ronih.gov Single-crystal X-ray analysis has been employed to determine the precise molecular geometry, providing valuable data for evaluating its steric properties, which can then be applied to the development of new ligands. nih.govbiointerfaceresearch.com The differing reactivity of MDEA compared to similar aromatic diamines underscores its unique potential. For instance, the introduction of bulky groups can reduce the reactivity of the amine, a factor that can be fine-tuned for specific applications. osti.gov
The reactivity of MDEA has been compared to other diamines, such as 4,4'-methylenedianiline (B154101) (MDA) and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA). These comparisons highlight the influence of both steric bulk and electronic effects on reactivity.
| Compound | Key Structural Difference from MDEA | Relative Reactivity with Isocyanates | Relative Reactivity with Epoxy Monomers |
| MDA | No ortho-alkyl groups | Higher | - |
| MDEA | Ortho-diethyl groups | Intermediate | Higher than DDS and MCDEA |
| MCDEA | Ortho-diethyl groups and meta-chloro groups | Lower | Lower than MDEA and DDS |
| DDS | Sulfone group instead of methylene (B1212753) bridge | - | Lower than MDEA |
| Data sourced from Voelker et al., 1988 and Lahlali et al., 2005, 2006, as cited in osti.gov. |
This controlled reactivity, stemming directly from its sterically hindered structure, makes MDEA a compound of significant interest for designing specialized ligands in catalysis. chalcogen.ronih.govosti.gov
Application in Dye-Sensitized Solar Cells (DSSCs) as Ligands/Sensitizers
Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology, and the sensitizer (B1316253), or dye, is a critical component responsible for absorbing solar photons and injecting electrons into the semiconductor. nih.govbiointerfaceresearch.com Research has explored the use of various organic and organometallic compounds as sensitizers, which typically have a donor-π-bridge-acceptor (D-π-A) structure. researchgate.netnih.gov
An emerging application for MDEA is in the synthesis of ligands for metal complexes used as sensitizers in DSSCs. chalcogen.ro A recent study detailed the synthesis of a Nickel (Ni) Schiff base complex incorporating a ligand derived from 4,4'-methylene bis(2,6-diethyl)aniline, specifically -4,4'-methylene bis(2,6-diethyl)aniline-3,5-di-tert-butylsalicylaldimine. chalcogen.ro This research marked the first time the photovoltaic properties of this specific Ni Schiff base complex were studied for use as a dye sensitizer. chalcogen.ro
The resulting complex was found to be a suitable candidate for DSSC applications. chalcogen.ro A solar cell fabricated using this complex as the sensitizer on a nanoporous TiO₂ thin film was tested, and its photovoltaic parameters were determined. chalcogen.ro
| Photovoltaic Parameter | Value |
| Power Conversion Efficiency (η) | 1% |
| Data sourced from chalcogen.ro. |
Development of Advanced Polymer Composites for Specialized Applications (e.g., Aerospace, Automotive)
The aerospace and automotive industries demand materials that are lightweight, robust, and exhibit high thermal stability. researchgate.netunimi.it Advanced polymer composites are essential in these sectors, and MDEA plays a crucial role as a high-performance curing agent, particularly for epoxy resins. researchgate.netnih.gov
When incorporated into polymer formulations, MDEA acts as a hardener or cross-linking agent. researchgate.net Its diamine functionality allows it to react with epoxy groups, forming a rigid, three-dimensional polymer network. The resulting materials exhibit superior properties compared to those cured with standard amines. researchgate.net
Key benefits of using MDEA in advanced composites include:
Enhanced Thermal Stability: The rigid aromatic structure of MDEA contributes to a higher glass transition temperature in the final polymer, allowing it to withstand more extreme operating temperatures common in aerospace and automotive applications. researchgate.net
Improved Mechanical Properties: The cross-linked network formed by MDEA enhances the durability, stiffness, and impact resistance of the composite material. nih.gov
Superior Adhesion: MDEA promotes strong adhesion within the polymer matrix and to reinforcing fibers, which is critical for the integrity of composite parts. researchgate.net
These properties make MDEA-cured composites ideal for a range of specialized applications where material performance is critical. researchgate.net
| Industry | Application Area | Key Benefit from MDEA |
| Aerospace | Structural components, interior panels, high-temperature parts | High thermal stability, durability, lightweighting. researchgate.netunimi.it |
| Automotive | High-performance coatings, adhesives, structural components | Enhanced durability, heat resistance, chemical resistance. researchgate.net |
| Construction | Robust materials, protective coatings | Improved adhesion and durability. researchgate.net |
Research into Novel Polymer Architectures and Crosslinked Networks
Beyond its use in composites, MDEA is a subject of research for creating novel polymer architectures and precisely controlled crosslinked networks. It serves as an excellent polyurethane (PU) chain extender and an epoxy resin (EP) curing agent, capable of improving both the mechanical and dynamic properties of the resulting products. nih.gov
The formation of a crosslinked network is fundamental to the performance of thermosetting polymers. The structure of the curing agent directly influences the architecture of this network. The specific geometry of the MDEA molecule, with its two reactive amine sites separated by a methylene bridge and flanked by bulky diethyl groups, dictates how the polymer chains connect. osti.gov Crystal structure analysis has provided precise data on bond angles and intermolecular interactions, which helps in understanding and predicting its reactivity and the structure of the resulting polymer network. chalcogen.ronih.gov
MDEA is utilized in a variety of polymer systems, leading to different architectures:
Casting Polyurethane Elastomers (CPU): MDEA acts as a chain extender, building up the polymer backbone and contributing to the elastomeric properties. nih.gov
Reaction Injection Molding (RIM) Elastomers: Its controlled reactivity is beneficial in the fast-curing RIM processes. nih.gov
Sprayed Polyureas: Used as a curing agent in fast-setting polyurea coatings. nih.gov
Prepregs: Hardeners with low activity at room temperature, like MDEA, are valuable for producing pre-impregnated composite fibers (prepregs) with a long shelf life. osti.gov
Research into the molecular structure of MDEA has shown that molecules can form a network structure through intermolecular N—H⋯N hydrogen bonds and C—H⋯π interactions. chalcogen.ronih.gov This fundamental understanding of its intermolecular behavior allows for the rational design of new polymers with tailored properties, opening possibilities for developing new materials with advanced performance characteristics.
Q & A
Q. What are the standard synthetic routes for producing high-purity MDEA, and how can impurities be minimized during synthesis?
MDEA is synthesized via the reaction of 2,6-diethylaniline with formaldehyde under acidic or aqueous conditions. Key impurities include unreacted starting materials (e.g., 2,6-diethylaniline) and byproducts like 2-n-propyl-6-ethylaniline. To minimize impurities, rigorous purification methods such as recrystallization, gel permeation chromatography (GPC), and vacuum distillation are recommended. Analytical techniques like GC-MS and HPLC should be employed to verify purity .
Q. Which spectroscopic methods are most effective for characterizing MDEA’s molecular structure and purity?
Proton nuclear magnetic resonance (¹H NMR) is critical for structural elucidation, particularly for identifying methylene bridges and ethyl substituents. Fluorine NMR can detect fluorinated impurities if present. Complementary techniques like Fourier-transform infrared spectroscopy (FTIR) and high-resolution mass spectrometry (HRMS) are recommended for functional group analysis and molecular weight confirmation .
Q. How does MDEA function as an epoxy curing agent, and what factors influence its reactivity in crosslinking reactions?
MDEA acts as an aromatic diamine hardener, reacting with epoxy resins (e.g., diglycidyl ether of bisphenol A, DGEBA) via nucleophilic addition. Reactivity is influenced by steric hindrance from ethyl groups and electronic effects. Kinetic studies show that MDEA’s secondary amine hydrogens react ~35% slower than primary amines. Optimal curing requires temperatures above 120°C to overcome steric barriers .
Advanced Research Questions
Q. How can conflicting kinetic data for MDEA-epoxy systems be resolved when modeling cure kinetics?
Discrepancies in kinetic models often arise from competing reactions (e.g., etherification) and diffusion limitations at high conversions. A combined approach using differential scanning calorimetry (DSC), rheology, and microdielectric analysis is advised. The Rabinowitch model accounts for diffusion-controlled kinetics, while the Adam-Gibbs theory correlates glass transition temperature (Tg) with conversion rates. Validate models using Tg-conversion relationships (e.g., Di Benedetto equation) .
Q. What strategies mitigate phase separation in MDEA-cured epoxy composites modified with thermoplastics?
Phase separation in systems like MDEA-DGEBA/polyetherimide blends is controlled by curing temperature and viscosity. Precuring at lower temperatures (~100°C) delays phase inversion, enabling bicontinuous morphologies that enhance fracture toughness. Morphology characterization via atomic force microscopy (AFM) and dynamic mechanical analysis (DMA) is critical to optimize interfacial adhesion .
Q. How can trace impurities in MDEA be quantified, and what impact do they have on epoxy network properties?
Impurities such as 2,4-diethylaniline isomers or residual formaldehyde adducts can accelerate or retard curing. Quantitative ¹H NMR with internal standards (e.g., p-fluorotoluene) enables precise impurity profiling. Even 0.5% impurities can reduce epoxy Tg by 5–10°C and compromise mechanical stability. Regular batch analysis using GC-MS is recommended for industrial-grade MDEA .
Q. What advanced surface modification techniques leverage MDEA’s amine groups for functional material design?
MDEA’s primary amines can be derivatized with pentafluorobenzaldehyde (PFB) to create reactive surfaces for X-ray photoelectron spectroscopy (XPS) studies. Spin-coated MDEA films modified with PFB enable precise quantification of surface amine density, useful in designing gas-selective membranes or bioactive coatings .
Q. How do MDEA-based copolyimides perform in CO₂/CH₄ separation membranes under high-pressure conditions?
MDEA-derived copolyimides exhibit enhanced selectivity for CO₂ over CH₄ due to rigid polymer chains and polarizable amine groups. Performance is evaluated using mixed-gas permeation tests at pressures up to 30 bar. Aging studies under humid conditions are critical, as plasticization reduces selectivity by 20–30% over 500 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
